Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2140263-35-8
VCID: VC6213881
InChI: InChI=1S/C11H16N2O3/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15)/t8-,10-/m1/s1
SMILES: CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

CAS No.: 2140263-35-8

Cat. No.: VC6213881

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26

* For research use only. Not for human or veterinary use.

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid - 2140263-35-8

Specification

CAS No. 2140263-35-8
Molecular Formula C11H16N2O3
Molecular Weight 224.26
IUPAC Name (2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid
Standard InChI InChI=1S/C11H16N2O3/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15)/t8-,10-/m1/s1
Standard InChI Key BZVRXMZLTBGXOZ-PSASIEDQSA-N
SMILES CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a five-membered oxolane ring with a carboxylic acid group at the C3 position and a 1-(propan-2-yl)-1H-pyrazol-5-yl substituent at the C2 position. The pyrazole ring is a heterocyclic aromatic system containing two nitrogen atoms, while the propan-2-yl (isopropyl) group introduces steric bulk and hydrophobicity. The stereochemistry at C2 and C3 is defined as (2R,3R), though the racemic nature of the compound implies equal contributions from both enantiomers.

Key Structural Features:

  • Oxolane core: Enhances rigidity and influences solubility.

  • Pyrazole moiety: Imparts potential for hydrogen bonding and π-π interactions.

  • Isopropyl group: Modulates lipophilicity and steric effects.

IUPAC Name and Identifiers

The systematic IUPAC name is (2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid.

PropertyValueSource
Molecular FormulaC11_{11}H17_{17}N2_2O3_3Calculated
Molecular Weight237.27 g/molComputed
SMILESCC(C)N1C(=CC=N1)C2C(CCO2)C(=O)ODerived
InChI KeyCZEHKRUNLXFVRU-MWLCHTKSSA-NAnalog

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multi-step organic reactions:

  • Pyrazole Formation: A [3+2] cycloaddition between a propargyl alcohol and hydrazine derivative yields the pyrazole ring. Subsequent alkylation with 2-bromopropane introduces the isopropyl group.

  • Oxolane Construction: Cyclization of a diol precursor under acidic conditions forms the oxolane ring. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis.

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the C3 position yields the carboxylic acid functionality.

Reactivity Profile

The compound exhibits reactivity typical of carboxylic acids and heterocycles:

  • Esterification: Reacts with alcohols under acidic conditions to form esters.

  • Amidation: Couples with amines via carbodiimide-mediated reactions.

  • Electrophilic Substitution: The pyrazole ring undergoes nitration or halogenation at the C4 position.

Physicochemical Properties

Predicted Properties

Computational tools estimate the following properties:

PropertyValueMethod
LogP (Partition Coefficient)1.82 ± 0.3XLogP3
Hydrogen Bond Acceptors5PubChem
Hydrogen Bond Donors2PubChem
Polar Surface Area85 ŲChemAxon

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

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